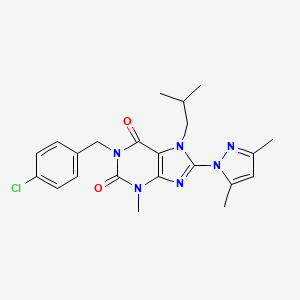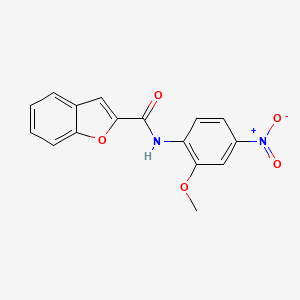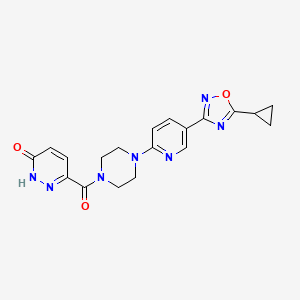![molecular formula C16H17N5OS2 B2478830 N-(4-etilfenil)-2-({[4-amino-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida CAS No. 886927-56-6](/img/structure/B2478830.png)
N-(4-etilfenil)-2-({[4-amino-5-(tiofen-2-il)-4H-1,2,4-triazol-3-il]sulfanil}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a compound of considerable interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a distinctive structural framework, which includes a thiophene ring, a triazole ring, and an acetamide group, contributing to its unique chemical and pharmacological characteristics.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, the compound serves as a valuable intermediate or building block for more complex molecules.
Biology: The compound has shown promise in biological studies, particularly as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, although comprehensive clinical data may still be pending.
Industry: Its role in material science, particularly in the development of novel polymers or advanced materials, is also notable.
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Based on its structural similarity to other thiazole derivatives, it may interact with its targets through a variety of mechanisms, potentially including the inhibition of key enzymes, modulation of ion channels, or interaction with specific receptor proteins .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of Action
Based on its structural similarity to other thiazole derivatives, it may have potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step chemical reactions. One common approach starts with the formation of the triazole ring, often utilizing hydrazine derivatives and thiophene carboxaldehydes under acidic or basic conditions to promote cyclization. Subsequent steps include sulfanylation reactions and coupling with the acetamide derivative.
Industrial Production Methods: On an industrial scale, the production methods might involve optimized processes for higher yield and purity. The key steps would likely include careful control of reaction conditions, such as temperature, pH, and reaction time, along with the use of efficient purification techniques like recrystallization or chromatographic methods.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : Can involve the thiophene ring or triazole moiety.
Reduction: : The nitro groups or triazole ring nitrogen atoms can be reduced under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites in the structure.
Common Reagents and Conditions
Oxidizing agents such as KMnO₄ or H₂O₂.
Reducing agents like LiAlH₄ or NaBH₄.
Substitution reactions typically use halogenated reagents or anhydrides.
Major Products Formed: The major products would depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amines or simpler heterocycles.
Comparación Con Compuestos Similares
Comparison: Compared to other compounds with similar structural features, such as other triazole derivatives, it stands out due to the unique combination of a thiophene ring and an acetamide group.
List of Similar Compounds
1,2,4-Triazole derivatives
Thiophene-based compounds
Other acetamide derivatives
Would you like to explore one of these aspects in more detail?
Propiedades
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJMLAERCTHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-methoxyphenyl)carbamothioyl]amino}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B2478752.png)
![6-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one](/img/structure/B2478754.png)
![N-[2,2-bis(furan-2-yl)ethyl]oxane-4-carboxamide](/img/structure/B2478756.png)
![[(2-FLUOROPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE](/img/structure/B2478757.png)




![N'-cycloheptyl-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2478764.png)

![N-(3-chlorophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2478768.png)
